5-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Overview
Description
5-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C12H10N4O and its molecular weight is 226.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 226.08546096 g/mol and the complexity rating of the compound is 337. The solubility of this chemical has been described as >33.9 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anti-Inflammatory Properties
5-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one and its derivatives have been explored for their potential anti-inflammatory properties. Studies have shown that certain derivatives exhibit significant anti-inflammatory effects with minimal ulcerogenic activity. For instance, El-Tombary (2013) synthesized pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, finding that some compounds, such as 5-{[4-(4-bromophenyl)-3-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]amino}-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, showed comparable activity to indomethacin, a reference drug, with minimal ulcerogenic effects (El-Tombary, 2013).
Antimicrobial and Antifungal Activities
Several studies have reported the synthesis and evaluation of pyrazolo[3,4-d]pyrimidin-4-one derivatives for antimicrobial and antifungal activities. For example, El-sayed et al. (2017) synthesized 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives and found that some compounds exhibited moderate to outstanding antimicrobial activity against various bacterial and fungal strains (El-sayed et al., 2017). Additionally, Wang et al. (2004) synthesized 6-alkylamino-3-alkylthio-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, some of which exhibited good fungicidal activity (Wang et al., 2004).
Anticancer Properties
The compounds derived from this compound have also been investigated for their potential anticancer properties. A study by Abdellatif et al. (2014) synthesized various derivatives and evaluated their antitumor activity on the MCF-7 human breast adenocarcinoma cell line, discovering that almost all tested compounds revealed antitumor activity. Particularly, 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one showed the most potent inhibitory activity (Abdellatif et al., 2014).
Corrosion Inhibition
In addition to biomedical applications, derivatives of this compound have been studied for their potential in industrial applications, particularly in corrosion inhibition. Abdel Hameed et al. (2020) researched the corrosion inhibition performance of certain derivatives, finding that they effectively inhibited corrosion in steel surfaces, with efficiency increasing at higher inhibitor concentrations (Abdel Hameed et al., 2020).
Future Directions
The development of new drugs and therapies often involves the synthesis and study of novel chemical compounds. Pyrazolo[3,4-d]pyrimidine derivatives, such as “5-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one”, could potentially be explored for their therapeutic potential in the future .
Properties
IUPAC Name |
5-methyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c1-15-8-13-11-10(12(15)17)7-14-16(11)9-5-3-2-4-6-9/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGGUOUTFBULGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49672360 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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